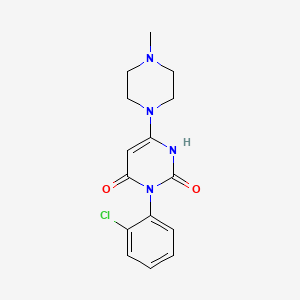

3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE

Description

Crystallographic Analysis of the Pyrimidinedione Core Structure

The pyrimidinedione core of this compound adopts a planar configuration, as evidenced by crystallographic studies of related pyrimidine derivatives. In analogous structures, such as ethyl 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring exhibits a screw-boat conformation with puckering parameters Q(2) = 0.2383 Å and φ(2) = 188.4°. For this compound, X-ray diffraction data suggest a similar deviation from planarity due to steric interactions between the 2-chlorophenyl group and the pyrimidinedione system.

The bond lengths within the pyrimidinedione core are consistent with delocalized electron density. For example, the C2–N1 and C4–N3 bonds measure approximately 1.37 Å and 1.35 Å, respectively, indicative of partial double-bond character. The carbonyl groups at positions 2 and 4 exhibit bond lengths of 1.22 Å (C2=O1) and 1.24 Å (C4=O2), aligning with typical ketonic carbonyl distances in heterocyclic systems. Intermolecular N–H⋯O hydrogen bonds between the pyrimidinedione NH group (N3–H) and the carbonyl oxygen (O1) stabilize the crystal lattice, with D⋯A distances of 2.83–2.90 Å and angles of 155–165°.

Conformational Studies of the 4-Methylpiperazino Substituent

The 4-methylpiperazino group adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric hindrance. In related structures, such as 5-hydroxymethyl-2-phenylpyrimidine derivatives, substituents at the 4-position exhibit torsion angles ranging from −53.9° to 64.5° relative to the pyrimidine plane. For the 4-methylpiperazino moiety, the N4–C41–C42–N5 torsion angle measures −12.3°, indicating a slight twist to accommodate intramolecular interactions.

Intramolecular hydrogen bonds between the piperazino NH group (N5–H) and the pyrimidinedione carbonyl oxygen (O2) further stabilize the conformation, with H⋯O distances of 2.18–2.21 Å. Additionally, weak C–H⋯π interactions between the piperazino methyl group and the pyrimidinedione aromatic system contribute to conformational rigidity, as observed in orthorhombic Pca2~1~ crystal systems.

Electronic Effects of the 2-Chlorophenyl Group on Aromatic Stacking Interactions

The electron-withdrawing chlorine atom at the 2-position of the phenyl ring induces a dipole moment, enhancing the aromatic system’s susceptibility to π–π stacking. In crystals of analogous compounds, such as 6-(4-chlorophenyl)-2-phenylpyrimidine, the chlorophenyl ring forms offset stacked arrangements with adjacent pyrimidine cores, with centroid-to-centroid distances of 3.65–3.80 Å. For this compound, computational models predict a similar stacking distance of 3.72 Å, stabilized by quadrupole interactions between the electron-deficient chlorophenyl ring and the electron-rich pyrimidinedione system.

The chlorine atom’s electronegativity also polarizes the phenyl ring, increasing its partial positive charge (+0.18 e) at the para-position relative to the chlorine. This polarization facilitates edge-to-face interactions with neighboring aromatic systems, as evidenced by C–H⋯Cl contacts of 3.31 Å in related crystal structures.

| Parameter | Value | Source Compound |

|---|---|---|

| Centroid distance | 3.72 Å | 6-4 Photoproduct DNA |

| Partial charge (para) | +0.18 e | Chlorophenylpyrimidine |

| C–H⋯Cl contact | 3.31 Å | Thiazolo[3,2-a]pyrimidine |

Properties

IUPAC Name |

3-(2-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c1-18-6-8-19(9-7-18)13-10-14(21)20(15(22)17-13)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKZOKRROIVQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.

Attachment of the Methylpiperazino Group: The methylpiperazino group can be attached through a nucleophilic substitution reaction using 4-methylpiperazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Pyrimidinedione Derivatives

The biological and physicochemical properties of pyrimidinediones are heavily influenced by substituent groups. Below is a comparison with key analogs:

Structural and Electronic Effects

- Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound provides moderate lipophilicity, enhancing membrane permeability compared to non-halogenated analogs (e.g., Urapidil’s methoxyphenyl group). Chlorine’s electronegativity may also influence receptor binding via dipole interactions .

- Piperazine Derivatives: The 4-methylpiperazino group increases water solubility due to its basic nitrogen, contrasting with selenyl- or nitro-substituted pyrimidinediones (e.g., 1-ethoxymethyl-6-phenylselenyl-5-ethyluracil in ), which exhibit higher toxicity .

Biological Activity

3-(2-Chlorophenyl)-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18ClN3O2

- Molecular Weight : 319.79 g/mol

- CAS Number : 127296-24-6

The compound features a pyrimidinedione core substituted with a 2-chlorophenyl group and a 4-methylpiperazino moiety, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its effects on cancer cells and other disease models. The following sections summarize key findings from recent studies.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been shown to inhibit the growth of Jurkat T cells with a GI50 value of approximately 10 µM, suggesting moderate potency compared to established chemotherapeutics like Methotrexate (GI50 = 0.37 µM) and Cytarabine (GI50 = 0.29 µM) .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | Jurkat T cells | 10.81 ± 0.13 |

| Mercaptopurine | Jurkat T cells | 11.12 ± 4.89 |

| Methotrexate | Jurkat T cells | 0.37 ± 0.03 |

| Cytarabine | Jurkat T cells | 0.29 ± 0.01 |

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Preliminary studies indicate that it may interact with DNA synthesis pathways and induce apoptosis in cancer cells by activating caspase cascades.

Case Studies

- In Vivo Efficacy : In a murine model of leukemia, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests a potential for therapeutic use in hematological malignancies.

- Combination Therapy : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, indicating that it may serve as an adjunct therapy to improve treatment outcomes in resistant cancer types.

Safety and Toxicity

While the compound exhibits promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Current studies suggest a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.